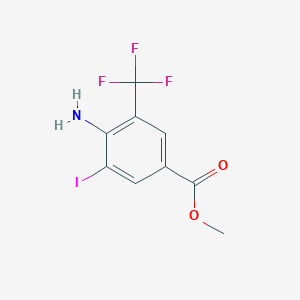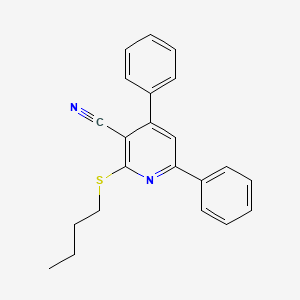![molecular formula C21H20Br4N4O6 B12459922 N'~1~,N'~5~-bis[(2,4-dibromophenoxy)acetyl]pentanedihydrazide](/img/structure/B12459922.png)
N'~1~,N'~5~-bis[(2,4-dibromophenoxy)acetyl]pentanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[2-(2,4-DIBROMOPHENOXY)ACETYL]-5-[2-(2,4-DIBROMOPHENOXY)ACETOHYDRAZIDO]-5-OXOPENTANEHYDRAZIDE is a complex organic compound characterized by the presence of multiple bromine atoms and hydrazide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2,4-DIBROMOPHENOXY)ACETYL]-5-[2-(2,4-DIBROMOPHENOXY)ACETOHYDRAZIDO]-5-OXOPENTANEHYDRAZIDE typically involves the reaction of 2,4-dibromophenoxyacetic acid with hydrazine derivatives under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from commercially available 2,4-dibromophenol. The process includes bromination, esterification, and subsequent reaction with hydrazine derivatives. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N’-[2-(2,4-DIBROMOPHENOXY)ACETYL]-5-[2-(2,4-DIBROMOPHENOXY)ACETOHYDRAZIDO]-5-OXOPENTANEHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N’-[2-(2,4-DIBROMOPHENOXY)ACETYL]-5-[2-(2,4-DIBROMOPHENOXY)ACETOHYDRAZIDO]-5-OXOPENTANEHYDRAZIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N’-[2-(2,4-DIBROMOPHENOXY)ACETYL]-5-[2-(2,4-DIBROMOPHENOXY)ACETOHYDRAZIDO]-5-OXOPENTANEHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N’-((2,4-DIBROMOPHENOXY)ACETYL)-2-METHYLBENZOHYDRAZIDE
- 2-(2,4-DIBROMOPHENOXY)-N-ETHYLACETAMIDE
- N- (4- (2,4-DIBROMOPHENOXY)PHENYL)ACETAMIDE
Uniqueness
N’-[2-(2,4-DIBROMOPHENOXY)ACETYL]-5-[2-(2,4-DIBROMOPHENOXY)ACETOHYDRAZIDO]-5-OXOPENTANEHYDRAZIDE is unique due to its specific structural features, including the presence of multiple bromine atoms and hydrazide groups.
Properties
Molecular Formula |
C21H20Br4N4O6 |
|---|---|
Molecular Weight |
744.0 g/mol |
IUPAC Name |
1-N',5-N'-bis[2-(2,4-dibromophenoxy)acetyl]pentanedihydrazide |
InChI |
InChI=1S/C21H20Br4N4O6/c22-12-4-6-16(14(24)8-12)34-10-20(32)28-26-18(30)2-1-3-19(31)27-29-21(33)11-35-17-7-5-13(23)9-15(17)25/h4-9H,1-3,10-11H2,(H,26,30)(H,27,31)(H,28,32)(H,29,33) |
InChI Key |
DRYYEIRNBHUADO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)OCC(=O)NNC(=O)CCCC(=O)NNC(=O)COC2=C(C=C(C=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,4-dichlorophenyl)-N-[(2,5-dioxopyrrolidin-1-yl)methyl]furan-2-carboxamide](/img/structure/B12459848.png)
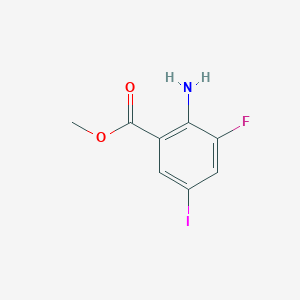
![N-[(E)-(2-nitrophenyl)methylidene]-4-(trifluoromethoxy)aniline](/img/structure/B12459861.png)
![2-cyano-3-(3,6-dichloropyridin-2-yl)-N-[1-[4-(2-morpholin-4-ylethoxy)phenyl]butyl]prop-2-enamide](/img/structure/B12459864.png)
![N,N-diethyl-4-(4-{[4-(methylcarbamoyl)phenyl]amino}phthalazin-1-yl)benzamide](/img/structure/B12459871.png)
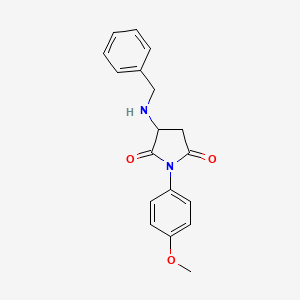
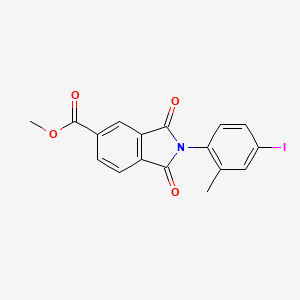
![5-(4-ethoxybenzyl)-1,3-dimethyl-5-{[(1S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]methyl}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12459895.png)
![N-[2-(cyclohexylsulfanyl)ethyl]-N~2~-(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12459912.png)

![N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-2,4-dichlorobenzamide](/img/structure/B12459919.png)
